Benzyloxy(diisopropyl)silane
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Overview
Description
Benzyloxy(diisopropyl)silane is an organosilicon compound with the molecular formula C₁₃H₂₂OSi. It is characterized by the presence of a benzyloxy group attached to a silicon atom, which is further bonded to two isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyloxy(diisopropyl)silane can be synthesized through the reaction of benzyl alcohol with diisopropylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may involve continuous flow systems to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyloxy(diisopropyl)silane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The silicon-oxygen bond can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Benzyloxy(diisopropyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its ability to enhance adhesion and durability
Mechanism of Action
The mechanism of action of benzyloxy(diisopropyl)silane involves the formation of stable siloxane bonds through the interaction of the silicon atom with various substrates. The benzyloxy group can participate in nucleophilic substitution reactions, while the isopropyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Phenylsilane: Contains a phenyl group instead of a benzyloxy group.
Trimethylsilylbenzyl ether: Similar structure but with trimethylsilyl instead of diisopropyl groups.
Diphenylsilane: Contains two phenyl groups attached to the silicon atom
Uniqueness: Benzyloxy(diisopropyl)silane is unique due to the combination of the benzyloxy group and diisopropyl groups, which confer specific reactivity and steric properties. This makes it particularly useful in selective organic transformations and as a precursor for the synthesis of complex organosilicon compounds .
Properties
Molecular Formula |
C13H21OSi |
---|---|
Molecular Weight |
221.39 g/mol |
InChI |
InChI=1S/C13H21OSi/c1-11(2)15(12(3)4)14-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
WAEAHEPPQZRABF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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